molecular formula C6H9NO B1278618 1-Azabicyclo[2.2.1]heptan-3-one CAS No. 21472-89-9

1-Azabicyclo[2.2.1]heptan-3-one

Cat. No.: B1278618
CAS No.: 21472-89-9
M. Wt: 111.14 g/mol
InChI Key: VZPRMKOCTSUHCR-UHFFFAOYSA-N
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Description

1-Azabicyclo[2.2.1]heptan-3-one, also known as quinuclidinone, is a bicyclic compound with a nitrogen atom incorporated into its structure. This compound is notable for its rigid bicyclic framework, which imparts unique chemical and physical properties. It is widely used in organic synthesis and serves as a precursor for various pharmaceuticals and agrochemicals .

Scientific Research Applications

1-Azabicyclo[2.2.1]heptan-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition.

    Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly those targeting the central nervous system.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Safety and Hazards

According to the safety data sheet, personal protective equipment and face protection should be worn when handling 1-Azabicyclo[2.2.1]heptan-3-one. It is advised to avoid contact with skin, eyes, or clothing, as well as ingestion and inhalation. Dust formation should also be avoided .

Future Directions

The 1-Azabicyclo[2.2.1]heptan-3-one scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide . Future research may focus on the development of new methodologies for the stereochemical control in the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Azabicyclo[2.2.1]heptan-3-one can be synthesized through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures.

Industrial Production Methods: Industrial production of this compound often involves the resolution of racemic mixtures into their enantiomers. For example, racemic this compound can be resolved into its (1S, 4R) and (1R, 4S) isomers by forming di-p-toluoyl hemitartrate .

Chemical Reactions Analysis

Types of Reactions: 1-Azabicyclo[2.2.1]heptan-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the nitrogen atom, using reagents such as alkyl halides.

Major Products: The major products formed from these reactions include various substituted quinuclidinones and their derivatives, which are valuable intermediates in organic synthesis .

Comparison with Similar Compounds

1-Azabicyclo[2.2.1]heptan-3-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its rigid bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1-azabicyclo[2.2.1]heptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO/c8-6-4-7-2-1-5(6)3-7/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZPRMKOCTSUHCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(=O)C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90864991
Record name 1-Azabicyclo[2.2.1]heptan-3-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21472-89-9
Record name 1-Azabicyclo[2.2.1]heptan-3-one
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Azabicyclo(2.2.1)heptan-3-one
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Azabicyclo[2.2.1]heptan-3-one
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Record name 1-azabicyclo[2.2.1]heptan-3-one
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Record name 1-Azabicyclo[2.2.1]heptan-3-one
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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